3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid
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Overview
Description
3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid is a complex organic compound that features a benzothiadiazole core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine to form the benzothiadiazole ring
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzothiadiazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring back to its precursor, o-phenylenediamine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structural properties make it useful in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known to participate in intramolecular charge-transfer reactions, which can influence the compound’s electronic properties . These interactions can affect various biological processes, including enzyme activity and cell signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid include:
2,1,3-Benzothiadiazole: A simpler compound with a similar core structure but lacking the additional functional groups.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: A derivative with additional benzoic acid groups, used in the development of fluorescent materials.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): A derivative used in the synthesis of larger molecules and conductive polymers.
The uniqueness of 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid lies in its combination of functional groups, which confer specific electronic and chemical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H16N4O5S2 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H16N4O5S2/c26-20(22-15-9-4-8-14(12-15)21(27)28)18(13-6-2-1-3-7-13)25-32(29,30)17-11-5-10-16-19(17)24-31-23-16/h1-12,18,25H,(H,22,26)(H,27,28) |
InChI Key |
ZNMDBZXSOUWXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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